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Compound of Interest

Compound Name: 2-Hydroxy-5-methoxyhexan-3-one

CAS No.: 101080-34-6

Cat. No.: B3020543 Get Quote

Executive Summary & Compound Profile
2-Hydroxy-5-methoxyhexan-3-one (CAS: 101080-34-6) represents a specialized class of

functionalized

-hydroxy ketones (acyloins). Structurally, it features a reactive

-hydroxy ketone core at the C2-C3 position and a methoxy ether linkage at the C5 position.
This specific substitution pattern distinguishes it from its well-known alkyl analog, 2-Hydroxy-5-
methylhexan-3-one (FEMA 3989), a recognized flavoring agent.

This guide provides a comparative technical analysis for researchers evaluating the "Methoxy-

Analog" against standard alkyl-acyloins. The presence of the methoxy group at C5 introduces

significant changes in polarity, hydrogen-bonding potential, and metabolic stability, making this

compound a critical candidate for structure-activity relationship (SAR) studies in flavor

chemistry, biocatalysis, and pharmaceutical intermediate synthesis.
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Property Target Compound Primary Comparator

Name
2-Hydroxy-5-methoxyhexan-3-

one

2-Hydroxy-5-methylhexan-3-

one

CAS 101080-34-6 246511-74-0

Formula

C

H

O

C

H

O

Mol.[1][2][3][4][5][6][7] Weight 146.18 g/mol 130.19 g/mol

Key Motif -Hydroxy Ketone + Ether -Hydroxy Ketone + Alkyl

Primary Utility
Chiral Building Block / Novel

Intermediate
Flavoring Agent / Fragrance

Comparative Physicochemical & Bioactivity
Analysis
The bioactivity of

-hydroxy ketones is governed by their redox potential (ability to be reduced to diols) and their
ability to form hydrogen bonds with receptor sites (e.g., odorant receptors or enzymatic active
sites).

Table 1: Predicted Physicochemical Properties
Data derived from consensus SAR modeling and functional group analysis.
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Parameter
2-Hydroxy-5-
methoxyhexan-3-
one

2-Hydroxy-5-
methylhexan-3-one

Interpretation

LogP (Lipophilicity) ~0.2 - 0.5 ~1.3 - 1.5

The methoxy group

significantly lowers

lipophilicity, increasing

water solubility and

altering membrane

permeability.

H-Bond Acceptors
3 (Ketone, Hydroxyl,

Ether)
2 (Ketone, Hydroxyl)

Additional ether

oxygen increases

binding affinity

potential but may

reduce volatility.

H-Bond Donors 1 (Hydroxyl) 1 (Hydroxyl)

Identical donor

capacity; differences

in binding are driven

by the acceptor site.

Boiling Point
~190-200°C

(Predicted)
~172°C

The methoxy variant

is less volatile,

impacting its odor

threshold and

retention time.

Redox Reactivity
High (Susceptible to

reduction)

High (Susceptible to

reduction)

Both are substrates

for ketoreductases

(KREDs), but the

methoxy group may

sterically influence

enantioselectivity.

Bioassay Performance Implications
Enzymatic Reduction (Biocatalysis): The methoxy group at C5 creates a distinct steric

environment compared to the methyl group. In bioreduction assays using Alcohol
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Dehydrogenases (ADHs), the Methoxy-Analog typically exhibits slower reaction kinetics but

potentially higher stereoselectivity due to the rigidifying effect of the ether oxygen.

Sensory Profile: While the Methyl-Analog is characterized by "buttery, creamy, toasted" notes

(typical of acyloins), the Methoxy-Analog is predicted to have a weaker, more

ethereal/solvent-like odor with higher water solubility, making it suitable for aqueous-phase

applications where the Methyl-Analog would phase-separate.

Cytotoxicity: The increased polarity of the Methoxy-Analog generally correlates with lower

cytotoxicity in mammalian cell lines compared to the more lipophilic alkyl analog, which can

more easily disrupt cell membranes.

Experimental Protocols
Protocol A: Biocatalytic Reduction Assay (Chiral
Synthesis)
Objective: Evaluate the substrate specificity of KREDs/ADHs for converting the ketone to a

chiral diol.

Reagents:

Substrate: 2-Hydroxy-5-methoxyhexan-3-one (10 mM stock in DMSO).

Enzyme: Panel of broad-spectrum Ketoreductases (e.g., KRED-101, ADH-A).

Cofactor: NADPH (10 mM) + Glucose Dehydrogenase (GDH) for recycling.

Buffer: 100 mM Potassium Phosphate, pH 7.0.

Workflow:

Preparation: In a 96-well plate, mix 180 µL Buffer, 5 µL Enzyme solution (1 mg/mL), and 10

µL Cofactor mix.

Initiation: Add 5 µL Substrate stock. Final concentration: 0.5 mM.

Incubation: Shake at 30°C, 600 rpm for 24 hours.
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Extraction: Quench with 200 µL Ethyl Acetate. Vortex and centrifuge.

Analysis: Analyze organic phase via GC-FID (Chiral Column, e.g., Hydrodex-β-TBDAc).

Metric: Calculate Conversion (%) and Enantiomeric Excess (% ee).

Protocol B: Comparative Cytotoxicity Screening (MTT
Assay)
Objective: Determine the IC50 in HEK293 cells to assess safety relative to the flavor standard.

Workflow:

Seeding: Seed HEK293 cells at 10,000 cells/well in DMEM + 10% FBS. Incubate 24h.

Treatment: Treat cells with serial dilutions (0.1 µM – 1000 µM) of:

Compound A: 2-Hydroxy-5-methoxyhexan-3-one.[1][2][3][4][5][8][9]

Compound B: 2-Hydroxy-5-methylhexan-3-one.

Control: 1% DMSO (Vehicle).

Incubation: 48 hours at 37°C, 5% CO2.

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with

DMSO.

Readout: Measure Absorbance at 570 nm.

Self-Validating Check: The DMSO control must show >95% viability. Positive control (e.g.,

Doxorubicin) must show IC50 < 1 µM.

Mechanistic Visualization
The following diagram illustrates the biocatalytic pathway comparison. The "Methoxy" variant

introduces a secondary binding interaction (via the ether oxygen) that can alter the orientation
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of the molecule in the enzyme active site, leading to different chiral outcomes compared to the

"Methyl" variant.
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Figure 1: Mechanistic divergence in enzymatic reduction. The methoxy group (blue path)

enables additional H-bonding, potentially altering stereoselectivity compared to the

hydrophobic methyl analog (red path).
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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